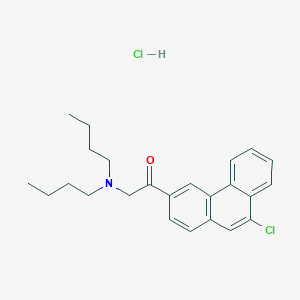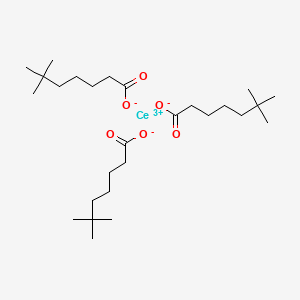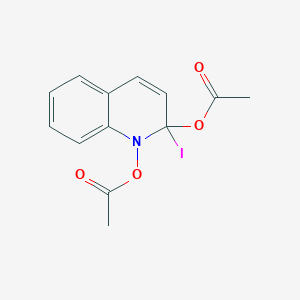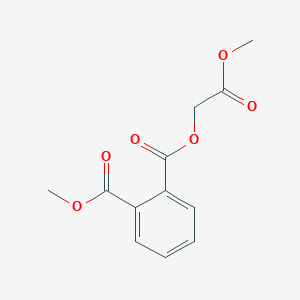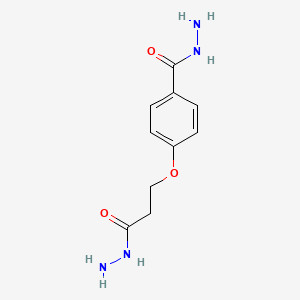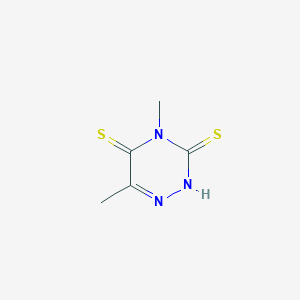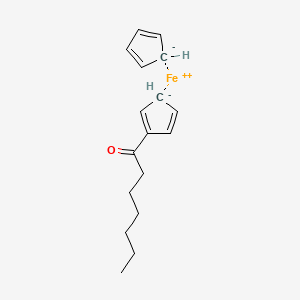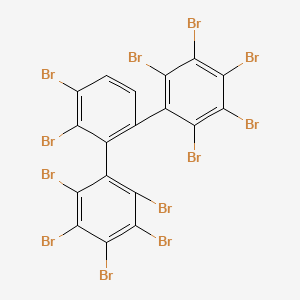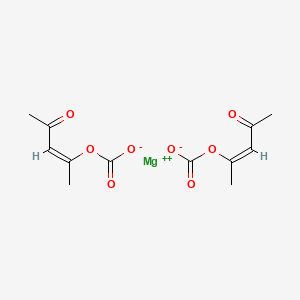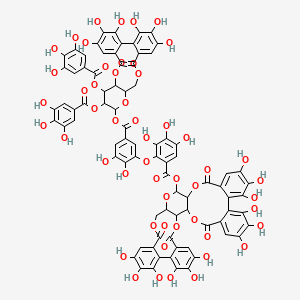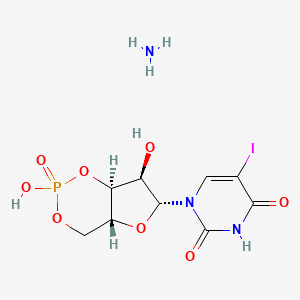
5-Iodouridine 3',5'-cyclic monnophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodouridine 3’,5’-cyclic monnophosphate is a cyclic nucleotide derivative of uridine, where an iodine atom is substituted at the 5th position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 3’,5’-cyclic monnophosphate typically involves the iodination of uridine derivatives followed by cyclization. One common method includes the reaction of uridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5th position. The cyclization to form the cyclic monnophosphate is achieved through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 5-Iodouridine 3’,5’-cyclic monnophosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodouridine 3’,5’-cyclic monnophosphate undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine are employed.
Major Products Formed
Oxidation: Iodate derivatives of uridine.
Reduction: Deiodinated uridine derivatives.
Substitution: Thiolated or aminated uridine derivatives.
Applications De Recherche Scientifique
5-Iodouridine 3’,5’-cyclic monnophosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in nucleotide metabolism and as a potential inhibitor of nucleic acid synthesis.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of diagnostic assays and as a biochemical reagent in research laboratories.
Mécanisme D'action
The mechanism of action of 5-Iodouridine 3’,5’-cyclic monnophosphate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5th position of the uracil ring disrupts base pairing and can lead to the formation of faulty DNA or RNA structures. This compound targets viral DNA polymerases and thymidylate synthase, inhibiting viral replication and nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodouridine: A nucleoside analog with similar antiviral properties.
5-Iododeoxyuridine: Another iodinated nucleoside used in antiviral therapy.
5-Bromouridine: A brominated analog with applications in nucleic acid research.
Uniqueness
5-Iodouridine 3’,5’-cyclic monnophosphate is unique due to its cyclic phosphate structure, which imparts distinct biochemical properties compared to its linear counterparts. This cyclic structure enhances its stability and specificity in biochemical assays, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
99641-48-2 |
|---|---|
Formule moléculaire |
C9H13IN3O8P |
Poids moléculaire |
449.09 g/mol |
Nom IUPAC |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione;azane |
InChI |
InChI=1S/C9H10IN2O8P.H3N/c10-3-1-12(9(15)11-7(3)14)8-5(13)6-4(19-8)2-18-21(16,17)20-6;/h1,4-6,8,13H,2H2,(H,16,17)(H,11,14,15);1H3/t4-,5-,6-,8-;/m1./s1 |
Clé InChI |
JEQACGCIKISHDD-HCXTZZCQSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
SMILES canonique |
C1C2C(C(C(O2)N3C=C(C(=O)NC3=O)I)O)OP(=O)(O1)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


